molecular formula C11H11ClN2OS B12908237 3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 749879-14-9

3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

Cat. No.: B12908237
CAS No.: 749879-14-9
M. Wt: 254.74 g/mol
InChI Key: XKRSXLPUKWOCIG-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a chlorobenzyl group and a thioxotetrahydropyrimidinone core

Preparation Methods

The synthesis of 3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the reaction of 2-chlorobenzylamine with a suitable thiourea derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated that the compound may possess antimicrobial and anticancer properties, leading to its investigation as a therapeutic agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be compared with other similar compounds, such as:

    2-Chlorobenzylamine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.

    Thioxotetrahydropyrimidinone derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities and chemical properties.

Properties

CAS No.

749879-14-9

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C11H11ClN2OS/c12-9-4-2-1-3-8(9)7-14-10(15)5-6-13-11(14)16/h1-4H,5-7H2,(H,13,16)

InChI Key

XKRSXLPUKWOCIG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)N(C1=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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